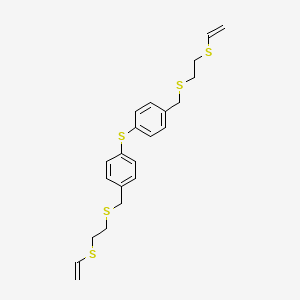
Agn-PC-0nfkdq
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0nfkdq is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Agn-PC-0nfkdq can be achieved through several methods, including the template method, electrochemical method, wet chemical method, and polyol method . Each method has its own set of reaction conditions and industrial production techniques:
Template Method: This method involves using a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: This method utilizes electrochemical reactions to form the compound.
Wet Chemical Method: This method involves chemical reactions in a liquid medium to synthesize the compound.
Polyol Method: This method uses polyols as reducing agents to produce the compound.
Chemical Reactions Analysis
Agn-PC-0nfkdq undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Substitution: Substitution reactions involving this compound often use halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Agn-PC-0nfkdq has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Agn-PC-0nfkdq involves its interaction with molecular targets and pathways within cells. The compound exerts its effects by binding to specific proteins or enzymes, thereby modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Agn-PC-0nfkdq can be compared with other similar compounds, such as AGN-PC-0CUK9P and AgN5 . These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and properties:
AGN-PC-0CUK9P: This compound is known for its dual inhibitory activity against RET and VEGFR2, making it a potential candidate for cancer therapy.
AgN5: This compound is a high-energy density material used in explosive and propulsion applications.
The uniqueness of this compound lies in its versatility and wide range of applications across different scientific fields.
Properties
CAS No. |
188969-07-5 |
|---|---|
Molecular Formula |
C22H26S5 |
Molecular Weight |
450.8 g/mol |
IUPAC Name |
1-(2-ethenylsulfanylethylsulfanylmethyl)-4-[4-(2-ethenylsulfanylethylsulfanylmethyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C22H26S5/c1-3-23-13-15-25-17-19-5-9-21(10-6-19)27-22-11-7-20(8-12-22)18-26-16-14-24-4-2/h3-12H,1-2,13-18H2 |
InChI Key |
FDYCZVWKGOLNRD-UHFFFAOYSA-N |
Canonical SMILES |
C=CSCCSCC1=CC=C(C=C1)SC2=CC=C(C=C2)CSCCSC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















